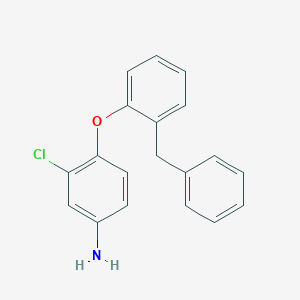

4-(2-Benzylphenoxy)-3-chloroaniline

Description

Overview of Phenoxy Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Phenoxy aniline derivatives represent a significant scaffold in modern organic chemistry and are recognized for their versatile applications. This class of compounds is characterized by an aniline moiety linked to a phenyl group through an ether linkage. The substituents on either aromatic ring can be varied extensively, leading to a vast library of molecules with diverse properties.

Aniline and its derivatives are foundational materials in numerous industrial processes, including the manufacturing of dyes, polymers, and pharmaceuticals. researchgate.net The incorporation of a phenoxy group introduces additional structural complexity and conformational features. Research has shown that phenoxy aniline structures are key components in compounds developed for various research areas. For instance, they have been investigated for their potential as inhibitors of specific biological pathways and as intermediates in the synthesis of more complex heterocyclic systems like acridines and quinazolines. google.comnih.govrsc.org The synthesis of these derivatives often involves methodologies such as nucleophilic aromatic substitution or Ullmann coupling reactions.

Academic Significance and Research Trajectory of 4-(2-Benzylphenoxy)-3-chloroaniline

The academic significance of this compound lies primarily in its role as a chemical intermediate and a structural analog in systematic chemical studies. While it is not as extensively studied as some other phenoxy anilines, its specific substitution pattern makes it a valuable compound for structure-activity relationship (SAR) studies. The presence of a chlorine atom at the 3-position and a bulky 2-benzylphenoxy group at the 4-position creates a unique electronic and steric environment around the aniline core.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized by its chemical formula and molecular weight, which provide the basis for its chemical behavior and analysis.

| Identifier | Value | Source |

| Molecular Formula | C₁₉H₁₆ClNO | scbt.comnih.gov |

| Molecular Weight | 309.8 g/mol | scbt.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | Not explicitly found for this isomer, but related isomers are documented. |

Synthesis and Reactivity

The construction of the this compound molecule relies on established organic chemistry reactions.

Synthetic Routes

The primary method for synthesizing diaryl ethers of this type involves a nucleophilic aromatic substitution or an Ullmann-type coupling reaction. A common approach involves the reaction of 2-benzylphenol (B1197477) with a derivative of 3-chloroaniline (B41212) under basic conditions. The use of a base like potassium carbonate or sodium hydroxide (B78521) facilitates the deprotonation of the phenol (B47542), which then acts as a nucleophile. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to drive the reaction to completion.

An alternative conceptual pathway involves the reduction of a nitro-group precursor. For example, a compound like 1-(2-benzylphenoxy)-2-chloro-4-nitrobenzene could be synthesized first and then the nitro group catalytically hydrogenated to the aniline. This multi-step approach is common for producing substituted anilines. umich.eduorientjchem.org

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the aniline nitrogen, the aromatic rings, and the chloro-substituent.

Aniline Group: The amino group (-NH₂) is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

Aromatic Rings: The electron-rich phenyl and phenoxy rings are susceptible to electrophilic aromatic substitution, although the positions of substitution are directed by the existing groups.

Chloro Group: The chlorine atom is an electron-withdrawing group, which deactivates the aniline ring towards electrophilic substitution. nih.gov It can potentially be replaced via nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions. The benzyl (B1604629) group can also undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

Structural and Spectroscopic Data

While a dedicated crystal structure for this compound is not available in the public domain, analysis can be inferred from related compounds and spectroscopic data.

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization of this compound. Although specific spectra for this exact compound are not widely published, the expected signals can be predicted based on its structure and data from similar molecules like 4-benzyloxy-3-chloroaniline (B1332019). umich.edu

¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for the protons on the two aromatic rings of the benzylphenoxy moiety and the chloroaniline ring. A characteristic singlet for the benzylic (-CH₂-) protons would be expected, along with a broad singlet for the amine (-NH₂) protons. umich.edu

¹³C NMR: The carbon NMR would display a number of signals corresponding to the 19 carbon atoms in the molecule, with chemical shifts indicating aromatic, benzylic, and amine- and ether-linked carbons. umich.edu

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. umich.edu

Structure

3D Structure

Properties

IUPAC Name |

4-(2-benzylphenoxy)-3-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-17-13-16(21)10-11-19(17)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUQCNFTMEJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Benzylphenoxy 3 Chloroaniline and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the 4-(2-Benzylphenoxy)-3-chloroaniline Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are most logical: the carbon-oxygen (C-O) bond of the diaryl ether and the carbon-nitrogen (C-N) bond of the aniline (B41778).

Disconnection 1: C-O Ether Bond: The diaryl ether linkage can be disconnected via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. This disconnection leads to two key synthons: a 2-benzylphenol (B1197477) derivative and a 3-chloro-4-haloaniline or a related precursor. This is a common strategy for forming diaryl ether motifs found in many pharmaceuticals and natural products. researchgate.netacs.org

Disconnection 2: C-N Amine Bond: The aniline group is typically introduced by the reduction of a nitro group. Therefore, a functional group interconversion (FGI) is the first retrosynthetic step, revealing a nitroaromatic precursor: 1-(2-benzylphenoxy)-2-chloro-4-nitrobenzene. Disconnecting the C-N bond through modern methods like the Buchwald-Hartwig amination is also a viable strategy, which would involve coupling an aryl halide with an ammonia (B1221849) equivalent. wikipedia.orgstackexchange.com

These disconnections suggest a convergent synthesis where the substituted phenoxy fragment and the chloroaniline fragment are prepared separately and then joined. A common forward synthetic plan would involve:

Formation of a substituted diaryl ether from a phenol (B47542) and a halo-nitro-aromatic compound.

Reduction of the nitro group to form the final aniline product.

Contemporary Synthetic Routes toward the Core this compound Structure

Building upon the retrosynthetic blueprint, several contemporary methods can be employed to construct the core structure.

The final step in many synthetic routes to this compound is the reduction of the corresponding nitroaromatic precursor. This transformation is crucial and can be achieved through various reliable methods.

Catalytic Hydrogenation: This is a widely used industrial method. The nitro group is reduced using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but Raney Nickel is also effective. google.comumich.edu The reaction is typically clean and high-yielding.

Metal-Mediated Reduction: Stannous chloride (SnCl2) in an acidic medium or iron (Fe) powder in acetic acid are classic and effective reagents for the reduction of aromatic nitro groups, particularly on a laboratory scale. umich.edu A convenient, large-scale synthesis of the related 4-benzyloxy-3-chloroaniline (B1332019) utilizes SnCl2 for the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270), resulting in a high-purity product. umich.edu

One-Pot Reductive Amination: Modern protocols allow for the one-pot synthesis of N-alkylated anilines directly from nitroaromatics. organic-chemistry.orgnih.govrsc.org These methods involve the initial reduction of the nitro group to an aniline, which then reacts in situ with a carbonyl compound via reductive amination. organic-chemistry.orgnih.govrsc.org While not directly applicable for producing the primary aniline of the target compound, this demonstrates the versatility of modern reduction techniques.

The formation of the diaryl ether C-O bond is a key step in the synthesis. The Ullmann condensation and its modern variants are the most prominent methods for this transformation.

Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.org Traditional conditions required high temperatures and stoichiometric amounts of copper. beilstein-journals.org However, modern advancements have led to milder and more efficient catalytic systems. The use of ligands, such as 1,10-phenanthroline, diols, or various N,N- and N,O-chelating agents, can significantly accelerate the reaction, allowing for lower temperatures and catalyst loadings. beilstein-journals.orgacs.org The choice of base (e.g., Cs2CO3, K2CO3) and solvent (e.g., DMF, acetonitrile (B52724), toluene) is also critical for optimizing yield. acs.orgarkat-usa.org Copper(I) sources like CuI and Cu2O are often preferred. acs.orgorganic-chemistry.org Nanoparticle catalysts, including copper or copper oxide nanoparticles, have also been developed to facilitate these couplings with high efficiency and recyclability. nih.gov

The table below summarizes typical conditions for modern Ullmann-type diaryl ether synthesis.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|---|

| CuI | (±)-diol L3 | K3PO4 | Dioxane | 101 | Mild conditions, couples hindered substrates. | acs.org |

| Cu2O | Dimethylglyoxime | Cs2CO3 | Acetonitrile | 82 | Tolerates sterically hindered partners and electron-rich aryl halides. | acs.orgorganic-chemistry.org |

| CuI(PPh3)3 | None | K2CO3 | Toluene/Xylene | 110-140 | Effective in non-polar solvents; high yields with electron-poor aryl bromides. | arkat-usa.org |

| Cu2O Nanocubes | None | Cs2CO3 | THF | Reflux | Low catalyst loading (0.1 mol%), applicable to aryl chlorides. | nih.gov |

The introduction of the chlorine atom at the C-3 position relative to the phenoxy group must be strategically controlled. This is typically achieved by using a starting material that already contains the chlorine atom in the correct position, such as 3,4-dichloronitrobenzene (B32671) or 2-chloro-4-nitrophenol.

However, methods for the direct, regioselective chlorination of aniline or phenol derivatives exist and could be applied to an appropriate precursor.

Directed C-H Chlorination: Palladium-catalyzed reactions have been developed for the meta-C-H chlorination of anilines and phenols using specialized ligands and a norbornene mediator. nih.gov This allows for the introduction of a chlorine atom at a position that can be difficult to access through classical electrophilic aromatic substitution.

Halogenation with Copper Halides: Unprotected anilines can be directly and regioselectively chlorinated at the para-position using copper(II) chloride (CuCl2) in an ionic liquid. beilstein-journals.org While this provides para-selectivity, modifications to the substrate or directing group could potentially alter the regiochemical outcome.

Advanced Catalytic Approaches in this compound Synthesis

Transition metal catalysis is the cornerstone of modern synthetic strategies for molecules like this compound, enabling efficient and selective bond formation. rsc.org

Both copper and palladium catalysts are instrumental in forming the key C-O and C-N bonds.

Copper-Catalyzed Reactions (Ullmann Coupling): As discussed previously, the Ullmann reaction is a powerful tool for diaryl ether synthesis. nih.govjsynthchem.com Its renaissance is marked by the development of ligand-accelerated protocols that operate under mild conditions, broadening the substrate scope and functional group tolerance. beilstein-journals.orgacs.orgacs.orgorganic-chemistry.org

Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgrsc.org This reaction offers an alternative retrosynthetic disconnection where the aniline could be formed by coupling a suitably substituted 4-(2-benzylphenoxy)-3-halo-benzene with an ammonia equivalent. organic-chemistry.org The development of sterically hindered phosphine (B1218219) ligands (e.g., Josiphos-type, BINAP, DPPF) has been critical to the reaction's success, allowing for the coupling of a wide range of aryl halides (including chlorides) with primary amines and even ammonia itself. wikipedia.orgorganic-chemistry.org

The table below highlights key features of the Buchwald-Hartwig amination for primary aniline synthesis.

| Palladium Source | Ligand Type | Amine Source | Base | Key Features | Reference |

|---|---|---|---|---|---|

| Pd2(dba)3 | Josiphos-type | Ammonia (in dioxane) | NaOtBu | Direct coupling of ammonia with aryl chlorides, bromides, and iodides. | wikipedia.org |

| Pd(OAc)2 | Bidentate Phosphines (e.g., BINAP, DPPF) | Primary amines | NaOtBu or Cs2CO3 | First reliable extension to primary amines; improved rates and yields. | wikipedia.org |

| Pd(OAc)2 | FBoc carbamate | Lithium bis(trimethylsilyl)amide | NaOtBu | Use of an ammonia surrogate followed by hydrolysis. | rsc.orgorganic-chemistry.org |

| γ-Fe2O3@MBD/Pd-Co | None (nanocatalyst) | Aniline | K3PO4 | Heterogeneous, recyclable catalyst for C-N coupling in water. | researchgate.net |

Organocatalysis in Stereoselective Synthesis

The field of organocatalysis has presented novel pathways for the stereoselective synthesis of complex molecules, including diaryl ether structures analogous to this compound. The development of chiral diaryl ethers is of significant interest due to their presence in bioactive molecules and natural products. acs.org Achieving stereoselectivity, particularly axial chirality in diaryl ethers, is a formidable challenge due to the low rotational barriers of the C-O bond. acs.org

Recent advancements have demonstrated the efficacy of chiral phosphoric acids as organocatalysts in the desymmetrization of prochiral diamines to construct C–O axially chiral diaryl ethers. acs.org This approach has yielded products with high enantioselectivities (up to >99.5:0.5 e.r.) and in excellent yields (up to 98%). acs.org Another key strategy involves the use of diarylprolinol silyl (B83357) ethers, which catalyze asymmetric domino reactions to produce complex chiral structures containing ether linkages. organic-chemistry.org For instance, an enantioselective domino oxa-Michael-Mannich- acs.orgorganic-chemistry.org-amino rearrangement has been developed for the synthesis of N-tosylimines-chromenes with excellent enantioselectivity. organic-chemistry.org

While direct organocatalytic stereoselective synthesis of this compound is not extensively documented, these methodologies for analogous diaryl ethers provide a strong foundation. The principles can be adapted to design synthetic routes that control the stereochemistry of the target compound or its precursors.

| Catalyst Type | Reaction | Substrates | Key Advantages |

| Chiral Phosphoric Acid | Desymmetric Acylation | Prochiral Diamines, Azlactones | High yields and excellent enantioselectivities for axially chiral diaryl ethers. acs.org |

| Diarylprolinol Silyl Ethers | Domino Oxa-Michael-Mannich- acs.orgorganic-chemistry.org-Amino Rearrangement | N-Tosylsalicylimines, α,β-Unsaturated Aldehydes | Excellent enantioselectivity and tolerance for various functional groups. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key tenets of green chemistry applicable to its synthesis include the use of safer solvents, catalysis, and atom economy. researchgate.net

One major area of improvement is the choice of solvent and reaction conditions. Traditional diaryl ether syntheses, such as the Ullmann condensation, often require high temperatures and polar aprotic solvents like DMF. nih.gov Greener alternatives are being explored, such as the use of supercritical carbon dioxide as a reaction medium, which has been successfully employed for diaryl ether synthesis in both batch and continuous flow modes. ox.ac.uk Additionally, microwave-assisted, ligand-free, and catalyst-free coupling of nitroarenes and phenols in DMSO offers a more eco-friendly and cost-effective approach. organic-chemistry.org

The use of efficient and recyclable catalysts is another cornerstone of green synthesis. Copper-based nanocatalysts have been shown to be effective for C-O cross-coupling reactions. nih.gov For instance, nano-CuO can catalyze the coupling of phenols with aryl halides. nih.gov For the reduction of the nitro group precursor, a critical step in the synthesis of the aniline, traditional methods often use stoichiometric metallic reagents like iron or tin, which generate significant waste. Catalytic hydrogenation is a greener alternative, and research into bimetallic nanocatalysts, such as Pd-Co systems, has shown high activity for the hydrogenation of substituted nitroarenes. researchgate.net The use of glucose as a benign reducing agent, in place of carcinogenic materials like benzene (B151609) often used in industrial processes, is another example of a green chemistry approach. youtube.com

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Safer Solvents | High-boiling aprotic solvents (e.g., DMF). nih.gov | Supercritical CO2 ox.ac.uk, water nih.gov, DMSO organic-chemistry.org. |

| Catalysis | Stoichiometric copper reagents in Ullmann coupling. | Recyclable copper or palladium nanocatalysts nih.govjsynthchem.com, catalyst-free microwave synthesis. organic-chemistry.org |

| Atom Economy/Waste Reduction | Reduction of nitro group with stoichiometric metals (e.g., SnCl2, Fe). researchgate.netumich.edu | Catalytic hydrogenation using catalysts like Pd/C or advanced nanocatalysts. researchgate.netumich.edu |

| Use of Renewable Feedstocks | Use of petroleum-derived starting materials. | Use of bio-based starting materials like glucose where applicable. youtube.com |

Considerations for Large-Scale Synthesis in Academic Research

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger, kilogram-scale production suitable for extensive academic research presents a unique set of challenges. These include ensuring safety, maintaining yield and purity, and managing cost and resources.

A well-documented example that provides insight is the large-scale synthesis of the closely related compound, 4-benzyloxy-3-chloroaniline. researchgate.netumich.edu For the reduction of the nitro-group precursor, catalytic hydrogenation with catalysts like Raney Ni or Pd/C is a common lab-scale method. umich.edu However, on a larger scale, these methods can pose significant safety risks, such as the pyrophoric nature of Raney Ni and the flammability of hydrogen gas. An alternative, safer, and more convenient method for kilogram-scale synthesis was found to be the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl2). researchgate.netumich.edu This process affords the desired aniline in high yield and purity, free of tin residues, making it suitable for large-scale academic production. umich.edu

The synthesis of the diaryl ether bond itself also requires careful consideration for scale-up. Palladium-catalyzed C-O bond-forming reactions have been improved for the coupling of electron-deficient aryl halides, which is relevant to the synthesis of this compound. organic-chemistry.org The development of efficient and economical methods, such as using low catalytic amounts of CuI and Fe(acac)3, is attractive for industrial and large-scale academic applications. organic-chemistry.org The robustness and practicality of derivatization reactions are crucial for any scale-up, and developing standardized procedures can facilitate this process. acs.org The synthetic utility of a method is often demonstrated through a successful large-scale reaction. acs.org

| Consideration | Lab-Scale Approach | Large-Scale Challenge | Large-Scale Solution/Alternative |

| Safety | Catalytic hydrogenation with Raney Ni or Pd/C. umich.edu | Pyrophoric catalysts, flammable hydrogen gas. umich.edu | Use of safer reducing agents like SnCl2. researchgate.netumich.edu |

| Yield & Purity | Chromatography is often feasible for purification. | Chromatography is often impractical and costly. | Recrystallization; designing reactions to yield clean products. umich.edu |

| Cost & Reagents | Expensive catalysts and reagents may be used. | Cost becomes a significant factor. | Use of inexpensive catalysts (e.g., CuI/Fe(acac)3) and reagents. organic-chemistry.org |

| Robustness | Reaction conditions can be finely tuned for each batch. | Need for robust reactions that tolerate minor variations. | Development of standardized, reliable procedures. acs.org |

Spectroscopic and Structural Elucidation of 4 2 Benzylphenoxy 3 Chloroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Proton and Carbon-13 NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 4-(2-Benzylphenoxy)-3-chloroaniline is expected to show distinct signals for the aromatic protons in the range of δ 6.8–7.4 ppm. The benzylic protons (CH₂) would likely appear as a singlet around δ 4.2-5.2 ppm, while the amine (NH₂) protons would present as a broad singlet around δ 5.2 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. Key expected signals include those for the carbon atoms involved in the ether linkage (C-O-C), which typically resonate in the δ 155–160 ppm region. The various aromatic carbons will produce a series of signals in the downfield region of the spectrum, with their specific shifts determined by the positions of the benzyl (B1604629), chloro, and amino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8–7.4 | Aromatic carbons in various environments |

| Benzylic Protons (CH₂) | ~4.2-5.2 | Benzylic carbon |

| Amine Protons (NH₂) | ~5.2 (broad) | Carbon attached to nitrogen |

| Ether Linkage | Not Applicable | ~155–160 (C-O-C) |

This table presents predicted chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Connectivity Assignment

To establish the precise connectivity of atoms within the molecule, two-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the relationships between protons on the same aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure, for instance, by showing correlations between the benzylic protons and carbons in the phenoxy ring, and between the aromatic protons and the carbons of the adjacent rings. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear as a strong band around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring stretching vibrations are often strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the FTIR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 | |

| Ether (C-O-C) | Stretch | ~1250 | |

| Aromatic (C=C) | Stretch | 1400-1600 | Strong bands in this region |

| Aromatic (C-H) | Stretch | >3000 | |

| Chloro (C-Cl) | Stretch | <800 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₁₉H₁₆ClNO), the expected exact mass can be calculated. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would likely show the protonated molecule [M+H]⁺. The high accuracy of HRMS allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to produce a characteristic pattern of product ions. nih.gov By analyzing these fragments, the connectivity of the molecule can be confirmed. For this compound, key fragmentation pathways would likely involve cleavage of the ether bond and the bond between the benzyl group and the phenoxy ring. The resulting fragment ions provide definitive evidence for the presence and arrangement of the constituent parts of the molecule.

: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the X-ray crystallographic analysis of the specific compound this compound is not publicly available at this time.

While general information regarding the compound's identity, such as its molecular formula (C19H16ClNO) and molecular weight (309.8 g/mol ), is accessible through chemical supplier databases, in-depth structural elucidation via single-crystal X-ray diffraction has not been published in accessible scientific journals or deposited in common crystallographic repositories. scbt.comnih.govmatrixscientific.com

Therefore, it is not possible to provide the specific, detailed research findings requested for the following sections:

X-ray Crystallography for Solid-State Structure Determination

Analysis of Supramolecular Interactions and Crystal Packing

Information on the synthesis of related compounds, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), highlights the methodologies typically employed for crystal growth, data collection, and structural analysis in this class of molecules. nih.gov For instance, the synthesis of this related compound involved reaction in an oil bath followed by purification and crystal growth via slow evaporation from a solvent like toluene. nih.gov However, without a specific study on this compound, any discussion of its crystal structure would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Publicly available information on the parent amine, 3-chloroaniline (B41212), indicates that its crystal structure and related data are available in the Crystallography Open Database. nih.gov Similarly, data for 4-chloroaniline (B138754) can be found in various chemical databases. nih.gov These resources provide examples of the types of crystallographic information that would be expected for the title compound, including details on crystal system, space group, unit cell dimensions, and atomic coordinates.

Should the X-ray crystallographic data for this compound become publicly available in the future, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, would be invaluable for understanding its chemical and physical properties.

Theoretical and Computational Investigations of 4 2 Benzylphenoxy 3 Chloroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 4-(2-benzylphenoxy)-3-chloroaniline, a DFT study would typically begin with geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the lowest energy three-dimensional structure of the molecule is determined. nih.govnih.gov

Once the geometry is optimized, a wealth of electronic properties can be calculated to predict the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. researchgate.net Studies on similar anilines use these methods to understand how substituents affect the electronic properties and reactivity of the entire molecule. nih.govjmaterenvironsci.com

Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters for this compound This table presents hypothetical data that would be the target of a DFT calculation for illustrative purposes.

Parameter Illustrative Value Description Total Energy (Hartree) -1125.45 The total electronic energy of the molecule in its optimized ground state. HOMO Energy (eV) -5.85 Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. LUMO Energy (eV) -1.20 Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. HOMO-LUMO Gap (eV) 4.65 An indicator of the molecule's chemical stability and reactivity. Dipole Moment (Debye) 2.75 A measure of the overall polarity of the molecule.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for electronic structure, though they are significantly more computationally demanding.

In the study of this compound, these high-level methods would be invaluable for benchmarking the results obtained from more economical DFT functionals. They could provide a more precise calculation of interaction energies, such as those involved in potential π-π stacking or hydrogen bonding, which might be critical to the molecule's behavior in biological or material science contexts. strath.ac.uk

Molecular Modeling and Simulation

While quantum calculations examine the static, electronic properties of a molecule, molecular modeling and simulation techniques are used to explore its physical movement and conformational possibilities over time.

Conformational Analysis and Energy Landscapes

The structure of this compound is not rigid. It possesses several rotatable single bonds, particularly in the ether linkage (C-O-C) and the benzyl (B1604629) group's connection to the phenoxy ring. This flexibility means the molecule can adopt numerous different spatial arrangements, or conformations.

A conformational analysis would systematically rotate these key bonds and calculate the corresponding energy of each conformation. This process maps out the potential energy surface, identifying the most stable, low-energy conformers. Understanding the preferred shape(s) of the molecule is crucial, as its conformation dictates how it can interact with other molecules, such as binding to a receptor site.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time. An MD simulation of this compound would place the molecule in a simulated environment, such as a box of water molecules, and calculate the forces acting on each atom to model its movement according to the laws of classical physics. rsc.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup This table outlines a hypothetical but standard setup for an MD simulation.

Parameter Example Value/Setting Purpose Force Field GAFF (General Amber Force Field) A set of parameters to describe the potential energy of the system. Solvent Model TIP3P Water Explicitly models the surrounding water molecules. Temperature 300 K Maintained to simulate physiological or room temperature conditions. Pressure 1 atm Maintained to simulate standard atmospheric pressure. Simulation Time 100 ns The duration over which the molecular trajectory is simulated.

Prediction of Spectroscopic Parameters via Computational Methods

A powerful application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the synthesis and structure of a compound. rsc.org

For this compound, DFT calculations could predict its key spectroscopic signatures. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is routinely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net Comparing these calculated shifts with experimental data is a powerful tool for structural elucidation. aun.edu.eg

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization can determine the molecule's vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra, helping to assign specific peaks to the stretching or bending of particular bonds (e.g., N-H stretch of the aniline (B41778), C-O-C stretch of the ether).

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule. researchgate.netnih.gov This provides the theoretical UV-Visible absorption spectrum, indicating at which wavelengths the molecule absorbs light, which is related to its electronic structure and conjugation.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical comparison, a common practice for validating computational results against experimental findings.

Data Type Spectroscopic Feature Hypothetical Experimental Value Hypothetical Calculated Value (B3LYP/6-311++G(d,p)) ¹H NMR Amine Protons (-NH₂) ~4.5 ppm ~4.4 ppm ¹³C NMR Carbon-Chlorine (C-Cl) ~120 ppm ~121 ppm IR Spectroscopy N-H Stretch (asymmetric) ~3450 cm⁻¹ ~3465 cm⁻¹ IR Spectroscopy C-O-C Ether Stretch ~1240 cm⁻¹ ~1255 cm⁻¹

Following a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational investigation records, including in silico molecular interaction studies, for the chemical compound this compound.

The lack of published research in this specific area prevents the generation of a detailed article on the molecular docking, molecular dynamics simulations, or other computational analyses of this compound. Consequently, no data tables or detailed research findings on its molecular interactions can be provided as requested.

Further research on closely related analogs or future studies on this compound may provide the necessary data for such an analysis at a later time.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 4 2 Benzylphenoxy 3 Chloroaniline

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 4-(2-Benzylphenoxy)-3-chloroaniline. Its versatility allows for the development of methods for assay, impurity profiling, and stability testing.

Reversed-Phase HPLC (RP-HPLC) Optimization for Compound Separation

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar to non-polar analytes. For this compound, method development would focus on optimizing the separation of the main peak from any process-related impurities, such as starting materials or by-products.

Detailed research findings indicate that the separation of chloroaniline isomers and related compounds is effectively achieved on C18 stationary phases. rasayanjournal.co.insielc.comresearchgate.netsielc.commerckmillipore.com The development of a selective and robust RP-HPLC method for this compound would involve a systematic evaluation of stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase composition, and pH. The molecule's two phenyl rings and benzyl (B1604629) group contribute significant hydrophobicity, while the aniline (B41778) and chloro-substituents add polarity, making a gradient elution with acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase necessary for optimal resolution. A phosphate (B84403) or formate (B1220265) buffer at a slightly acidic to neutral pH (e.g., pH 3.0-6.8) is typically used to ensure consistent peak shape and retention time for the basic aniline moiety. sielc.comsielc.com

An example of optimized chromatographic conditions is presented in the table below.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Assessment

While this compound does not possess a traditional chiral center, its structure as a substituted diaryl ether presents the possibility of atropisomerism. researchgate.net Atropisomers are stereoisomers resulting from hindered rotation around a single bond, which can occur in diaryl ethers with bulky substituents on the aryl rings. researchgate.netnih.gov The presence of the benzyl group at the ortho position of the phenoxy ring and the chlorine atom adjacent to the aniline group could create a sufficiently high rotational barrier to allow for the existence of stable, separable enantiomers at room temperature. researchgate.net

The analysis of such atropisomers is a significant consideration from a regulatory perspective. nih.gov Chiral HPLC is the definitive technique for separating and quantifying these potential isomers. Method development would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are highly effective for resolving atropisomers. nih.govmolnar-institute.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. Low-temperature conditions may be critical to prevent on-column interconversion of the isomers during analysis. nih.govmolnar-institute.com

Table 2: Potential Chiral HPLC Screening Parameters

| Parameter | Condition |

|---|---|

| Chiral Stationary Phases | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate), Derivatized β-cyclodextrin |

| Mobile Phase Modes | Normal Phase (e.g., Hexane/Isopropanol), Reversed-Phase (e.g., Acetonitrile/Water), Polar Organic (e.g., Methanol/Ethanol) |

| Additives | Diethylamine (DEA) for normal phase; Formic or Acetic Acid for reversed-phase |

| Temperature | 5 °C to 25 °C (to assess interconversion barrier) |

| Detection | UV/Circular Dichroism (CD) |

Method Robustness and Transferability Studies for Analytical Procedures

According to ICH guidelines Q2(R1) and the newer Q14/Q2(R2), robustness testing is a critical part of method validation. biopharmaspec.comich.org It demonstrates the reliability of an analytical procedure with respect to small, deliberate variations in method parameters. chromatographyonline.comresearchgate.netchromatographyonline.com For the HPLC analysis of this compound, a robustness study would evaluate the impact of variations in factors such as mobile phase pH, organic modifier composition, column temperature, and flow rate. The study is typically performed using an experimental design (e.g., a fractional factorial design) to efficiently assess multiple parameters simultaneously. chromatographyonline.com Key system suitability responses, including resolution of critical pairs, peak tailing factor, and retention time, are monitored to ensure they remain within acceptable limits.

Table 3: Typical Parameters for an HPLC Method Robustness Study

| Factor | Nominal Value | Variation |

|---|---|---|

| Mobile Phase pH | 3.0 | ± 0.2 units |

| % Acetonitrile in Mobile Phase | 60% (Isocratic example) | ± 2% |

| Column Temperature | 30 °C | ± 5 °C |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |

| Detection Wavelength | 240 nm | ± 2 nm |

| Column Lot/Manufacturer | Lot A | Lot B, Manufacturer Y |

Gas Chromatography (GC) with Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is ideal for the main, non-volatile compound, Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile impurities that may be present from the synthetic process. europeanpharmaceuticalreview.comscioninstruments.com When coupled with Mass Spectrometry (GC-MS), it provides a highly sensitive and specific method for identifying and quantifying these impurities. thermofisher.com

For this compound, GC-MS is essential for detecting residual solvents (e.g., toluene, DMF, isopropanol), which are often used in API synthesis. It is also used to quantify unreacted starting materials or volatile intermediates. Given the trace levels at which these impurities must be controlled, headspace (HS) sampling is often employed. europeanpharmaceuticalreview.comthermofisher.com HS-GC-MS minimizes matrix interference from the non-volatile API, thereby enhancing sensitivity for volatile analytes. thermofisher.comchromatographyonline.com The mass spectrometer can be operated in full scan mode for impurity identification against spectral libraries (e.g., NIST) and in selected ion monitoring (SIM) mode for high-sensitivity quantification of known target impurities.

Table 4: Potential Volatile Impurities and GC-MS Parameters

| Potential Impurity | Boiling Point (°C) | GC-MS Method Parameters |

|---|---|---|

| 3-Chloroaniline (B41212) | 230 °C | GC Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| 2-Benzylphenol (B1197477) | 312 °C | Injector: Split/Splitless or Headspace (HS) |

| Toluene (Solvent) | 111 °C | Oven Program: 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Dimethylformamide (DMF) | 153 °C | Carrier Gas: Helium |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis offers a high-efficiency separation mechanism that is orthogonal to HPLC. wikipedia.org For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is particularly useful. sciex.com The separation in CZE is based on differences in the charge-to-mass ratio of the analytes. youtube.com

The aniline functional group in the target molecule is basic and can be protonated in an acidic buffer. By using a background electrolyte with a low pH (e.g., a phosphate buffer at pH 1.7-2.5), the compound will acquire a positive charge and migrate as a cation toward the cathode. nih.gov This allows for its separation from neutral impurities and other cationic species with different charge-to-size ratios. The use of coated capillaries can minimize analyte adsorption to the capillary wall and control the electroosmotic flow (EOF), leading to improved resolution and reproducibility. nih.gov CZE is a powerful tool for purity assessment and for providing complementary data to liquid chromatography methods.

Advanced Hyphenated Techniques for Comprehensive Chemical Analysis

The coupling of separation techniques with information-rich detectors, known as hyphenation, is indispensable for modern pharmaceutical analysis. For a compound like this compound, the most powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS combines the superior separation capability of HPLC with the mass-analyzing power of MS, providing unequivocal identification of eluted peaks. plos.orgnih.gov This technique is invaluable for impurity profiling, as it can determine the molecular weight of unknown impurities, which, combined with fragmentation data from tandem MS (MS/MS), allows for structural elucidation. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common interfaces. For this compound, ESI in positive ion mode would readily protonate the aniline nitrogen to generate the [M+H]⁺ ion for detection. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for both the API and its impurities. thermofisher.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 2 Benzylphenoxy 3 Chloroaniline Derivatives in Research Tools

Design Principles for Structural Modification of the 4-(2-Benzylphenoxy)-3-chloroaniline Scaffold

There is no specific information available in the reviewed literature detailing the design principles for the structural modification of the this compound scaffold. General principles of medicinal chemistry would suggest that modifications could be explored at several positions:

The Aniline (B41778) Ring: The amino group and the chloro substituent are key features. The amino group could be acylated, alkylated, or incorporated into various heterocyclic systems. The position and nature of the halogen could be varied to probe electronic and steric effects.

The Benzyl (B1604629) Group: Substitution on the phenyl ring of the benzyl moiety could be undertaken to explore the impact of electron-donating or electron-withdrawing groups on potential biological targets.

The Phenoxy Linkage: The ether linkage is a central part of the scaffold. Its replacement with other linking groups (e.g., thioether, sulfoxide, sulfone) could be a strategy to alter the conformational flexibility and physicochemical properties of the resulting analogues.

Without specific research data, these remain hypothetical design strategies based on common practices in drug discovery and tool development.

Rational Design of Analogues for Targeted Research Applications

The rational design of analogues of this compound for specific research applications is not documented in the available literature. The process of rational design is contingent on having a known biological target or a well-defined biological effect. Once a target is identified, structural information about the target (e.g., from X-ray crystallography or cryo-electron microscopy) can be used to design analogues that are predicted to have improved affinity, selectivity, or other desirable properties. In the absence of any reported biological activity or target for this compound, no rational design studies have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design Principles

No QSAR studies specifically focused on this compound derivatives were found in the public domain. QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study, a dataset of compounds with measured biological activity is required. As no such dataset for this compound analogues has been published, the development of QSAR models has not been possible.

Ligand-based design, which is employed when the structure of the biological target is unknown, also relies on a set of active compounds. From the shared structural features of active molecules, a pharmacophore model can be developed to guide the design of new, potentially more active compounds. The lack of known active analogues of this compound precludes the application of these ligand-based design principles.

Molecular Docking and Binding Interaction Studies within Research Contexts

Consistent with the absence of defined biological targets, no molecular docking studies for this compound have been reported in the reviewed literature. Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. It is a powerful tool for understanding potential binding modes and for virtual screening of compound libraries. However, it requires a three-dimensional structure of the target protein. Without a known biological target for this compound, there is no basis for conducting such computational studies.

Applications of 4 2 Benzylphenoxy 3 Chloroaniline in Chemical Biology and Materials Science Research

Utilization as a Molecular Probe in In Vitro Biochemical Investigations

Molecular probes are essential tools in chemical biology for the visualization and functional analysis of biological systems. The structure of 4-(2-Benzylphenoxy)-3-chloroaniline suggests its potential as a scaffold for the development of such probes. Substituted anilines, for instance, have been investigated for their interactions with biological macromolecules. nih.gov The lipophilic nature of the benzylphenoxy group could facilitate the crossing of cell membranes, a desirable characteristic for intracellular probes.

Table 1: Potential Modifications of this compound for Molecular Probe Development

| Modification Site | Potential Modification | Desired Outcome |

| Aniline (B41778) Amino Group | Acylation with a fluorescent dye | Covalent labeling for fluorescence microscopy |

| Aromatic Rings | Introduction of photoaffinity labels | Covalent capture of binding partners upon photoactivation |

| Benzyl (B1604629) Group | Isotopic labeling (e.g., Deuterium, Carbon-13) | Use in mass spectrometry-based metabolic studies |

It is important to note that extensive research, including synthesis of derivatives and rigorous biological testing, would be required to validate these potential applications.

Integration into Advanced Materials and Polymer Science Research

In the realm of materials science, the rigid structure and potential for hydrogen bonding of this compound make it an interesting candidate for incorporation into advanced polymers and materials. The diphenyl ether linkage is a common motif in high-performance polymers, contributing to thermal stability and mechanical strength. The presence of the chlorine atom and the amino group offers sites for polymerization or for modifying the properties of existing polymers.

For instance, the amino group could be used to create polyamides or polyimides with unique properties conferred by the bulky and rigid benzylphenoxy substituent. These properties might include enhanced solubility in organic solvents, altered optical properties, or specific surface characteristics. The chlorine atom could also be a site for further functionalization, allowing for the grafting of other polymer chains or the introduction of cross-linking agents.

Table 2: Potential Roles of this compound in Polymer Science

| Polymer Type | Potential Role of the Compound | Anticipated Polymer Properties |

| Polyamides | As a diamine monomer | Increased rigidity, potentially higher glass transition temperature |

| Polyimides | As a diamine monomer | Enhanced thermal stability, altered solubility profile |

| Epoxy Resins | As a curing agent | Modified mechanical and thermal properties of the cured resin |

The development of new materials based on this compound would necessitate detailed studies into its reactivity, polymerization kinetics, and the physical and chemical properties of the resulting polymers.

Role in the Synthesis of Complex Organic Molecules for Research Tools

Perhaps the most immediate and plausible application of this compound is as a building block in organic synthesis. The aniline functionality is a versatile starting point for a wide array of chemical transformations, allowing for the construction of more complex molecules. The presence of the chloro and benzylphenoxy groups provides steric and electronic handles that can be exploited to direct the course of chemical reactions.

The isomeric compound, 2-(2-benzylphenoxy)-3-chloroaniline, has been noted as a building block for the synthesis of more complex organic molecules. By analogy, the '4-' isomer could serve a similar purpose. The amino group can be diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. The synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry and materials science, could be a key application. For instance, the aniline could be a precursor for the synthesis of substituted quinolines, benzodiazepines, or other nitrogen-containing ring systems.

Table 3: Key Synthetic Transformations of the Aniline Moiety

| Reaction Type | Reagents | Potential Product Class |

| Diazotization | NaNO₂, HCl | Diazonium salt, a versatile intermediate |

| Acylation | Acyl chlorides, Anhydrides | Amides, with potential biological activity |

| N-Alkylation | Alkyl halides | Secondary or tertiary amines |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | Triarylamines, with applications in organic electronics |

The utility of this compound as a synthetic intermediate is contingent on its accessibility and the development of efficient synthetic routes for its preparation and subsequent transformation.

Future Research Directions and Emerging Paradigms for 4 2 Benzylphenoxy 3 Chloroaniline

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The classical synthesis of diaryl ethers, including 4-(2-Benzylphenoxy)-3-chloroaniline, often involves Ullmann or Buchwald-Hartwig couplings. While effective, these methods can be associated with the use of expensive catalysts, harsh reaction conditions, and the generation of significant waste. The future of synthesizing this compound will likely pivot towards greener and more sustainable alternatives.

Research is increasingly focused on developing catalytic systems that are not only efficient but also environmentally benign. jsynthchem.comnih.gov For the synthesis of diaryl ethers, this includes the use of earth-abundant metal catalysts, such as copper and iron, often in nanocatalyst formulations to enhance reactivity and facilitate catalyst recovery and reuse. jsynthchem.comnih.gov A promising future direction would be the application of magnetically separable nanocatalysts, which can be easily removed from the reaction mixture using an external magnet, thereby simplifying purification and reducing solvent usage. nih.gov

Furthermore, the exploration of solvent-free reaction conditions or the use of green solvents like water or deep eutectic solvents is a key area of future research. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. organic-chemistry.org A rapid and eco-friendly approach for synthesizing heteroaryl ethers using an in situ generated phosphonium (B103445) salt as a catalyst under mild conditions has been reported, showcasing excellent atom economy. rsc.org Investigating similar catalyst systems for the synthesis of this compound could lead to more sustainable production methods.

A comparative table of traditional versus potential sustainable synthetic methods is presented below:

| Feature | Traditional Methods (e.g., Ullmann Coupling) | Emerging Sustainable Methods |

| Catalyst | Homogeneous copper or palladium catalysts | Heterogeneous nanocatalysts (e.g., Cu, Fe), magnetically separable catalysts |

| Solvent | High-boiling point organic solvents (e.g., DMF, DMSO) | Solvent-free, water, deep eutectic solvents |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, lower reaction temperatures |

| Atom Economy | Moderate | Potentially higher due to cleaner reactions and catalyst recycling |

| Work-up | Often requires extensive purification | Simplified purification, especially with separable catalysts |

Advanced Spectroscopic Techniques for Real-Time Monitoring and Analysis

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are moving beyond simple end-point analysis to provide real-time monitoring of reactions. For the synthesis of this compound, techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be employed to track the consumption of reactants and the formation of the product and any intermediates in real-time. acs.orgmdpi.com This allows for precise determination of reaction endpoints, potentially preventing the formation of impurities and reducing energy consumption.

Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is invaluable for the unambiguous structural elucidation of complex molecules like this compound. numberanalytics.com While standard for characterization, its application in monitoring reaction progress, especially in complex mixtures, is an area for further exploration. numberanalytics.com

Hyphenated techniques, such as chromatography-IR spectroscopy, combine the separation power of chromatography with the molecular specificity of IR spectroscopy, offering a powerful tool for analyzing reaction mixtures. numberanalytics.com Future research could involve developing and applying such methods for the online analysis of the synthesis of this compound.

The following table outlines potential advanced spectroscopic techniques and their applications:

| Spectroscopic Technique | Application in the Study of this compound | Potential Insights |

| In-situ Raman/FTIR | Real-time monitoring of the C-O bond formation during synthesis. acs.orgmdpi.com | Reaction kinetics, identification of transient intermediates, optimization of reaction conditions. |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals for structural confirmation. numberanalytics.com | Detailed structural elucidation, stereochemical analysis if applicable. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. numberanalytics.com | Confirmation of product identity, analysis of byproducts. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Studying the dynamics of the chemical reaction on ultrafast timescales. numberanalytics.com | Understanding the fundamental steps of the reaction mechanism. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be leveraged to predict the properties of novel compounds and to design molecules with desired activities, thereby accelerating the research and development process.

For this compound, AI and ML algorithms could be trained on large datasets of structurally similar diaryl ethers and anilines to predict a range of properties, including biological activity, toxicity, and physicochemical characteristics like solubility and bioavailability. nih.gov Generative AI models can even propose novel derivatives of this compound with potentially enhanced properties for specific applications. harvard.edu

Graph neural networks (GNNs), a type of deep learning model, are particularly well-suited for learning from molecular structures and predicting their behavior. nih.gov By representing molecules as graphs, GNNs can capture intricate structural features that influence a compound's properties.

A hypothetical workflow for integrating AI/ML in the future study of this compound is as follows:

Data Curation: Compile a large dataset of diaryl ethers and anilines with known properties.

Model Training: Train an ML model (e.g., a GNN) on this dataset to learn structure-property relationships.

Property Prediction: Use the trained model to predict the properties of this compound and its virtual derivatives.

De Novo Design: Employ generative models to design new analogues with optimized properties.

Synthesis and Experimental Validation: Synthesize the most promising candidates for experimental verification of the predicted properties.

Exploration of New Research Applications as Chemical Scaffolds

The diaryl ether motif is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry due to its widespread presence in biologically active compounds. nih.govbohrium.comresearchgate.netacs.org Derivatives of this scaffold have shown a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. nih.govbohrium.comresearchgate.netacs.org

The specific combination of a benzyl (B1604629) group, a chloro-substituted aniline (B41778), and a diaryl ether linkage in this compound makes it a promising starting point for the development of new bioactive molecules. The chloro and amino groups on the aniline ring, as well as the benzyl group, provide reactive handles for further chemical modification, allowing for the creation of a diverse library of derivatives.

Future research should focus on systematically exploring the potential of this compound as a scaffold for various applications. This could involve synthesizing a series of analogues with modifications at different positions and screening them for a range of biological activities. For instance, the aniline nitrogen could be acylated, alkylated, or incorporated into a heterocyclic ring system. The benzyl group could be substituted to probe the effects of electronic and steric factors on activity.

The following table summarizes potential research applications based on the diaryl ether scaffold:

| Research Area | Potential Application of this compound Scaffold | Rationale |

| Medicinal Chemistry | Development of new anticancer, anti-inflammatory, or antimicrobial agents. rsc.org | The diaryl ether core is a known pharmacophore in many therapeutic agents. nih.govbohrium.comresearchgate.netacs.org |

| Agrochemicals | Design of novel herbicides, fungicides, or insecticides. | Diaryl ether structures are found in a number of commercial pesticides. nih.govbohrium.comresearchgate.net |

| Materials Science | Synthesis of novel dyes, pigments, or polymers. | The aromatic nature of the compound suggests potential for applications in materials with specific optical or electronic properties. |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Benzylphenoxy)-3-chloroaniline?

A two-step approach is commonly employed:

- Step 1 : Coupling 2-benzylphenol with a chlorinated nitrobenzene derivative (e.g., 3-chloro-4-nitrophenol) under nucleophilic aromatic substitution conditions. A base like potassium carbonate in a polar aprotic solvent (e.g., DMF) facilitates the reaction at 80–100°C .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or tin(II) chloride in acidic media . Key Consideration : Ensure regioselectivity by optimizing reaction time and temperature to minimize byproducts like diaryl ethers .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze , , and 2D spectra to verify the benzylphenoxy linkage and chlorine substitution pattern (e.g., aromatic proton splitting in the 6.5–7.5 ppm range) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected [M+H] at m/z 340.1) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm, calibrated against a reference standard .

Q. What storage conditions are critical for maintaining this compound stability?

- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aniline group .

- Avoid prolonged exposure to moisture, as hydrolysis may degrade the phenoxy linkage . Note : Regular stability testing via HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How does the benzylphenoxy substituent influence the compound’s reactivity in substitution reactions?

The benzylphenoxy group acts as an electron-donating moiety, directing electrophilic substitution to the para position of the aniline ring. For example:

- Nitrosation : Reacts with NaNO₂ in HCl to form a diazonium salt, which can undergo coupling with phenols or amines to generate azo derivatives .

- Halogenation : Iodine monochloride in acetic acid selectively substitutes the para position relative to the amine group . Challenge : Steric hindrance from the benzyl group may reduce reaction rates, requiring elevated temperatures .

Q. What mechanistic insights explain the biological activity of this compound?

Preliminary studies suggest:

- Enzyme Inhibition : The chlorine atom enhances binding to cytochrome P450 enzymes via halogen-π interactions, altering metabolic pathways .

- Receptor Modulation : The benzylphenoxy group may interact with hydrophobic pockets in G-protein-coupled receptors (GPCRs), as observed in SAR studies of similar aniline derivatives . Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., fluorescence polarization) to validate targets .

Q. How can researchers resolve contradictions in stability data during analytical studies?

Contradictions often arise from:

- Sample Degradation : Rapid decomposition of the aniline group during HPLC analysis, leading to false negatives. Immediate derivatization (e.g., acetylation) stabilizes the compound for detection .

- Matrix Effects : In biological samples, use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interfering metabolites . Validation : Compare results across multiple techniques (e.g., LC-MS vs. GC-MS) to confirm consistency .

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

- Directed Ortho-Metalation : Use a directing group (e.g., amide) to functionalize specific positions on the aniline ring before deprotection .

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions (e.g., diaryl ether formation) through controlled heating . Case Study : A 2022 study achieved 85% yield in bromination at the para position using NBS under microwave irradiation .

Q. How can computational methods aid in predicting the environmental fate of this compound?

- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite. The chlorine atom and benzylphenoxy group correlate with low aqueous solubility (log P ~3.5) and moderate persistence in soil .

- Metabolic Pathway Prediction : Tools like Meteor Nexus simulate hepatic metabolism, identifying potential toxic metabolites (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.